5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-7-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O3/c1-36-17-7-12-31-19-23(25-24(20-31)27(35)33(29-25)22-9-3-2-4-10-22)26(34)32-15-13-30(14-16-32)18-21-8-5-6-11-28-21/h2-6,8-11,19-20H,7,12-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPVGPOEUTWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-methoxypropyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one represents a novel class of pyrazolo derivatives that have garnered attention for their potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases. This article delves into the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and its systematic name. The presence of multiple functional groups, including methoxy, piperazine, and pyridine moieties, suggests a complex interaction profile with biological targets.
Research indicates that pyrazolo compounds often exert their biological effects through:
- Inhibition of Protein Kinases : Many pyrazolo derivatives have been identified as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, studies have shown that related compounds exhibit IC50 values in the micromolar range against various tumor cell lines .
- Antioxidant Activity : The antioxidant properties of pyrazolo compounds contribute to their neuroprotective effects. They may mitigate oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Biological Activity Data
A summary table below outlines the biological activities reported for the compound and its analogs:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of similar pyrazolo derivatives against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction through activation of caspase pathways .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of pyrazolo compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal cell death and improve functional outcomes in animal models, highlighting their therapeutic potential in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Structural and Functional Insights
Substituent Effects :
- 5-Position : The 3-methoxypropyl group in the target compound provides a balance of hydrophilicity and flexibility, contrasting with the ethyl () or dimethylphenyl () groups in analogues, which prioritize lipophilicity.
- 7-Position : The 4-(pyridin-2-ylmethyl)piperazine moiety introduces basicity and hydrogen-bonding capacity, differing from fluorophenyl-piperazine () or simpler alkyl chains ().
Biological Activity Trends: Piperazine-containing derivatives (e.g., ) often target CNS receptors or kinases due to their ability to mimic endogenous amine interactions. Pyrazolo-pyrimidinones with nitrile or nitro groups () show broad-spectrum antimicrobial activity, while bulky aryl substituents () correlate with anticancer efficacy.
Physicochemical Comparison
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic approach to the target compound identifies three critical disconnections (Figure 1):
- Pyrazolo[4,3-c]pyridin-3-one core : Derived from cyclocondensation of functionalized pyridine and pyrazole precursors.
- 5-(3-Methoxypropyl) side chain : Introduced via alkylation or nucleophilic substitution.
- 7-(4-(Pyridin-2-ylmethyl)piperazine-1-carbonyl) moiety : Assembled through amide bond formation between a carboxylic acid derivative and a substituted piperazine.
Key challenges include ensuring regioselectivity during core formation and maintaining functional group compatibility during late-stage modifications.
Synthesis of the Pyrazolo[4,3-c]pyridin-3-one Core
Cyclocondensation Strategies
The pyrazolo[4,3-c]pyridinone scaffold is typically constructed via annulation reactions. Two predominant methods are identified:
Japp–Klingemann Reaction with SNAr Cyclization
Adapting methodologies from, 2-chloro-3-nitropyridine derivatives undergo nucleophilic aromatic substitution (SNAr) with hydrazones, followed by modified Japp–Klingemann reactions to form the pyrazole ring (Scheme 1). For the [4,3-c] isomer, 4-amino-5-carboxypyrazoles serve as precursors, reacting with nitro-substituted pyridines under basic conditions. This approach achieves regioselectivity by controlling the electronic effects of substituents on the pyridine ring.
Multicomponent One-Pot Synthesis
A one-pot protocol inspired by employs 3-methyl-1-aryl-1H-pyrazol-5-amine, paraformaldehyde, and β-keto esters in aqueous medium with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst. Microwave irradiation (100°C, 30 min) facilitates Knoevenagel-Michael-condensation sequences, yielding pyrazolo[4,3-c]pyridinones in 75–85% yield.
Table 1: Comparison of Core Synthesis Methods
Functionalization at Position 5: Introduction of the 3-Methoxypropyl Group
Alkylation of Pyrazole Nitrogen
The 5-position nitrogen is alkylated using 3-methoxypropyl bromide under basic conditions (K2CO3, DMF, 60°C). This step typically follows core formation to avoid interference with cyclization. Monitoring by HPLC confirms >90% conversion, with purification via silica gel chromatography (hexane/EtOAc 3:1).
Substituent Introduction at Position 2: Phenyl Group Installation
Piperazine-Carbonyl Conjugation at Position 7
Synthesis of 4-(Pyridin-2-ylmethyl)piperazine
Adapting, N-benzylpiperazine is alkylated with 2-(chloromethyl)pyridine (K2CO3, CH3CN, reflux), followed by hydrogenolytic deprotection (H2, Pd/C, AcOH) to yield the free piperazine. HPLC purity exceeds 99%.
Amide Bond Formation
The pyrazolo[4,3-c]pyridinone-7-carboxylic acid is activated as an acid chloride (SOCl2, reflux) and reacted with the piperazine derivative (Et3N, CH2Cl2, 0°C→RT). Alternatively, coupling reagents like HATU (DIPEA, DMF) achieve direct amidation in 85–90% yield.
Table 2: Piperazine Coupling Efficiency
| Activation Method | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Acid chloride | SOCl2 | CH2Cl2 | 80 |
| HATU-mediated | HATU, DIPEA | DMF | 90 |
Integrated Synthetic Routes
Linear Approach
Convergent Approach
- Separate synthesis of 7-carboxy-pyrazolo[4,3-c]pyridinone and 4-(pyridin-2-ylmethyl)piperazine.
- Late-stage amide bond formation.
Total yield : 55% over 6 steps.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC (C18, 70:30 MeCN/H2O): 99.2% purity at 254 nm.
Q & A
Q. Critical Conditions :
- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to protect reactive intermediates .
- Monitor reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution) .
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Answer:
- X-ray Crystallography : Provides unambiguous 3D structural data, particularly for resolving stereochemistry and confirming the piperazine-carbonyl linkage .
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., methoxypropyl, phenyl groups). 2D techniques (HSQC, HMBC) clarify connectivity in the pyrazolo-pyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for distinguishing between ester and carboxylic acid derivatives .
Advanced: How can structural-activity relationship (SAR) studies resolve contradictions in reported biological data?
Answer:
Discrepancies in biological activity (e.g., kinase inhibition vs. neurological effects) can be addressed by:
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing the pyridinylmethyl group with acetyl or methylpiperazine) to isolate pharmacophores .
- In Vitro Assays : Compare binding affinities across targets (e.g., PDE4 vs. serotonin receptors) using competitive binding assays .
- Computational Docking : Model interactions with protein active sites (e.g., PDE4B, TRPV1) to rationalize activity variations .
Example : A study showed that replacing the methoxypropyl group with ethyl enhanced solubility but reduced target selectivity, highlighting the role of substituent polarity .
Advanced: What strategies optimize pharmacokinetic properties without compromising bioactivity?
Answer:
- Ester-to-Carboxylic Acid Conversion : Replace the methyl ester with a carboxylic acid to improve aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance bioavailability while maintaining target engagement .
- In Silico Modeling : Use tools like SwissADME to predict absorption and metabolism, guiding structural modifications .
Validation : In vivo studies in rodent models can assess half-life extension and tissue distribution post-optimization .
Advanced: How should researchers design experiments to address synthetic yield inconsistencies?
Answer:
- DoE (Design of Experiments) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst loading). For example, increasing reaction temperature from 25°C to 60°C improved cyclization yield by 30% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Byproduct Analysis : Characterize side products (e.g., oxidized piperazine derivatives) via LC-MS and revise protection strategies .
Advanced: What methodologies identify the compound’s primary biological targets in neurological disorders?
Answer:
- Affinity Proteomics : Immobilize the compound on beads for pull-down assays with brain lysates, followed by LC-MS/MS to identify bound proteins (e.g., dopamine receptors, ion channels) .
- Kinome-wide Screening : Use kinase profiling platforms (e.g., Eurofins KinaseProfiler) to test inhibition across 400+ kinases .
- CRISPR-Cas9 Knockout Models : Validate target relevance by assessing phenotypic rescue in neuronal cells lacking candidate proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
